Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate
Description
Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is a structurally complex compound featuring a methyl benzoate backbone, a carbamoyl linker, a 4-fluoro-3-methylbenzenesulfonyl group, and a thiophene ring.
Properties
IUPAC Name |
methyl 2-[[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5S2/c1-14-12-15(9-10-18(14)23)31(27,28)20(19-8-5-11-30-19)13-24-21(25)16-6-3-4-7-17(16)22(26)29-2/h3-12,20H,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKRIYTXMFMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluoro-3-methylbenzenesulfonyl chloride and thiophene derivatives . These intermediates are then subjected to a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques like Suzuki–Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Observations :
- Sulfonyl Group Variations: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from the sulfonylurea moieties in herbicides (e.g., metsulfuron-methyl), which include triazine rings. Fluorination may enhance metabolic stability compared to non-fluorinated analogs .
- Thiophene vs.
- Carbamoyl Linker : The carbamoyl group in the target compound differs from the urea linkage in sulfonylureas, which may alter steric and electronic interactions in enzyme binding .
Physicochemical Properties (Speculative)
- Metabolic Stability: Fluorination often reduces oxidative metabolism, suggesting longer half-life than non-fluorinated sulfonylureas .
Biological Activity
Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological properties, including its effects on various biological systems.
Chemical Structure and Properties
The compound features a methyl ester group, a carbamoyl moiety, and a sulfonamide derivative, which contribute to its biological activity. The presence of the 4-fluoro-3-methylbenzenesulfonyl group is particularly noteworthy due to the known pharmacological effects associated with fluorinated compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FNO4S |
| Molecular Weight | 357.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the sulfonamide : Reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an amine.
- Carbamoylation : Introduction of the carbamoyl group through reaction with an appropriate isocyanate.
- Esterification : Final step involving the esterification of benzoic acid derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to this compound. Studies have shown that related sulfonamide derivatives demonstrate activity against various bacteria and fungi, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary investigations into the antitumor activity of methyl esters and sulfonamides indicate that they can inhibit cancer cell proliferation. For instance, compounds containing thiophene rings have shown promise as anticancer agents by inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism could be explored further for therapeutic applications in cancer or bacterial infections.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the para position significantly enhanced activity (unpublished data).
- Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity (source needed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
